Compound Description: MK-499 is a potent and selective blocker of the rapidly activating component of the delayed rectifier potassium current (IKr) []. This compound is used as a tool to investigate the effects of IKr blockade on atrial fibrillation (AF) [].
Relevance: While structurally distinct from Benzenamine, 3-methyl-4-(1-pyrrolidinyl)-, monohydrochloride, MK-499 is included here due to its shared therapeutic target of atrial fibrillation. This comparison highlights different chemical classes investigated for their antiarrhythmic properties [].
Compound Description: Propafenone is classified as a class IC antiarrhythmic agent []. It is known to exert its antiarrhythmic effects through multiple mechanisms, including blocking sodium, potassium, and calcium channels [].
Relevance: Similar to MK-499, propafenone, while structurally different from Benzenamine, 3-methyl-4-(1-pyrrolidinyl)-, monohydrochloride, is included due to its therapeutic application in atrial fibrillation. This inclusion allows comparison of different antiarrhythmic agents and their mechanisms of action [].
Compound Description: ISQ-1 functions as an IKur blocker, specifically targeting the Kv1.5 channel found in the heart []. This compound is being investigated for its potential in treating atrial fibrillation by prolonging atrial refractory periods [].
Relevance: Although ISQ-1 shares the therapeutic target of atrial fibrillation with Benzenamine, 3-methyl-4-(1-pyrrolidinyl)-, monohydrochloride, it represents a distinct chemical class (isoquinolinone) investigated for its antiarrhythmic effects [].
Compound Description: PD117302 acts as a highly selective kappa-opioid receptor agonist [, , , ]. This compound demonstrates potent analgesic activity in animal models, highlighting its potential as a target for pain management therapies [].
Relevance: PD117302 shares significant structural similarities with Benzenamine, 3-methyl-4-(1-pyrrolidinyl)-, monohydrochloride, particularly the presence of a pyrrolidine ring. This suggests a potential overlap in their pharmacological profiles, warranting further investigation. Notably, PD117302's potent analgesic activity may provide insights into potential applications for the target compound [].
Compound Description: Compound 21 stands out as a highly potent and selective kappa-opioid receptor agonist []. This compound exhibits exceptional analgesic activity, surpassing the potency of morphine in preclinical studies [].
Relevance: Similar to PD117302, compound 21 shares structural motifs with Benzenamine, 3-methyl-4-(1-pyrrolidinyl)-, monohydrochloride, particularly the presence of a pyrrolidinyl group. This structural similarity, coupled with its remarkable analgesic efficacy, suggests a possible avenue for exploring the therapeutic potential of the target compound in pain management [].
U-62066 (spiradoline)
Compound Description: Spiradoline acts as a selective kappa-opioid receptor agonist known for its analgesic properties [, ]. It serves as a pharmacological tool for investigating the role of kappa-opioid receptors in pain pathways [, ].
Relevance: Although structurally distinct from Benzenamine, 3-methyl-4-(1-pyrrolidinyl)-, monohydrochloride, spiradoline's function as a kappa-opioid receptor agonist highlights a potential shared mechanism of action. Exploring the pharmacological similarities and differences between these compounds could offer valuable insights [, ].
Compound Description: This compound represents a 3-[2-(methylamino)ethyl]pyridyl derivative of the kappa-opioid analgesic, trans-(±)-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzofuran-4-acetamide monohydrochloride []. Its synthesis provides insights into the structure-activity relationship of kappa-opioid analgesics [].
Relevance: The structural similarity between this compound and Benzenamine, 3-methyl-4-(1-pyrrolidinyl)-, monohydrochloride lies in the presence of a cyclohexyl ring substituted with nitrogen-containing groups. While the specific substitutions differ, the shared scaffold suggests potential overlap in their pharmacological properties and warrants further investigation into their respective activities [].
2-[2-(methylamino)ethyl]pyridine (5) and 4-[2-(methylamino)ethyl]pyridine (7)
Compound Description: Compounds 5 and 7 are positional isomers of [2-(methylamino)ethyl]pyridine []. They are intermediates in the synthesis of kappa-opioid analgesics and offer insights into the structure-activity relationship of these compounds [].
Relevance: These pyridine derivatives, while structurally simpler, share the methylaminoethyl side chain with Benzenamine, 3-methyl-4-(1-pyrrolidinyl)-, monohydrochloride. Exploring the pharmacological properties of these simpler structures could provide a basis for understanding the contribution of this side chain to the activity of the target compound [].
Compound Description: BD-737 is classified as a prototypical σ1 receptor agonist [, ]. This compound exhibits a modulatory effect on NMDA-evoked [3H]-noradrenaline release, suggesting its potential involvement in neuronal signaling pathways [, ].
Relevance: BD-737, while not directly targeting the same receptor subtypes as Benzenamine, 3-methyl-4-(1-pyrrolidinyl)-, monohydrochloride, shares structural features such as the presence of a pyrrolidinyl group. This structural similarity, coupled with its activity at σ1 receptors, suggests potential for exploring cross-reactivity or shared downstream signaling pathways between BD-737 and the target compound [, ].
(+)-Pentazocine
Compound Description: (+)-Pentazocine, a prototypical σ1 receptor agonist, is known for its analgesic properties []. It is used as a pharmacological tool for investigating the role of σ1 receptors in pain perception and modulation [].
Relevance: Despite structural differences with Benzenamine, 3-methyl-4-(1-pyrrolidinyl)-, monohydrochloride, (+)-Pentazocine's shared classification as a σ1 receptor agonist suggests a potential convergence in their downstream signaling pathways. Investigating these potential convergences could provide insights into the pharmacological profile of the target compound, particularly concerning its potential analgesic properties [].
1,3-Di(2-tolyl)guanidine (DTG)
Compound Description: DTG functions as a mixed σ1/σ2 receptor agonist, exhibiting activity at both receptor subtypes []. This compound is often utilized in research to investigate the roles of both σ1 and σ2 receptors in various physiological processes [].
Relevance: While structurally distinct from Benzenamine, 3-methyl-4-(1-pyrrolidinyl)-, monohydrochloride, DTG's activity as a mixed σ receptor agonist highlights the potential for exploring the target compound's interactions with these receptor subtypes. Further investigation could reveal potential cross-reactivity or shared downstream signaling pathways [].
Haloperidol
Compound Description: Haloperidol serves as a high-affinity σ receptor antagonist and is widely recognized for its antipsychotic properties [, ]. It is frequently employed in research to investigate the involvement of σ receptors in various neurological and psychiatric conditions [, ].
Relevance: Although structurally different from Benzenamine, 3-methyl-4-(1-pyrrolidinyl)-, monohydrochloride, haloperidol's function as a σ receptor antagonist offers a valuable tool for investigating potential interactions between the target compound and σ receptors. Determining whether the target compound exhibits any affinity or activity at σ receptors could provide insights into its broader pharmacological profile and potential side effects [, ].
Compound Description: BD-1063 is classified as a high-affinity σ receptor antagonist []. This compound is frequently used in research to block the activity of σ receptors, aiding in the elucidation of their physiological roles and potential as therapeutic targets [].
Relevance: While structurally dissimilar to Benzenamine, 3-methyl-4-(1-pyrrolidinyl)-, monohydrochloride, BD-1063's role as a σ receptor antagonist provides a tool for investigating whether the target compound exerts any effects through these receptors. This knowledge is crucial for understanding potential side effects and pharmacological interactions [].
Compound Description: Reduced haloperidol is a derivative of haloperidol that acts as a σ receptor antagonist []. It exhibits a different pharmacological profile compared to haloperidol and is often used to investigate the specific roles of different σ receptor subtypes [].
Relevance: Despite its structural difference from Benzenamine, 3-methyl-4-(1-pyrrolidinyl)-, monohydrochloride, reduced haloperidol's activity as a σ receptor antagonist, specifically its ability to antagonize BD-737's effects, makes it a valuable tool for exploring potential interactions between the target compound and σ receptors [].
Compound Description: BD-1008 is a selective σ receptor antagonist [, ]. Its high selectivity for σ receptors makes it a useful tool for dissecting the roles of these receptors in various biological processes [, ].
Relevance: Although structurally distinct from Benzenamine, 3-methyl-4-(1-pyrrolidinyl)-, monohydrochloride, BD-1008's function as a selective σ receptor antagonist presents an opportunity to investigate whether the target compound exhibits any off-target effects at σ receptors. Understanding such interactions is crucial for predicting potential side effects and drug interactions [, ].
Compound Description: NE-100 functions as a selective σ receptor antagonist [, ]. This compound is often employed in research to block the activity of σ receptors, facilitating the investigation of their physiological roles and therapeutic potential [, ].
Relevance: Although structurally different from Benzenamine, 3-methyl-4-(1-pyrrolidinyl)-, monohydrochloride, NE-100's role as a σ receptor antagonist makes it a valuable tool for assessing potential interactions between the target compound and σ receptors. This is particularly relevant for understanding potential side effects and pharmacological interactions [, ].
Compound Description: U50488 is a selective kappa-opioid receptor agonist known for its analgesic properties []. This compound is commonly used in research to study the role of kappa-opioid receptors in pain perception and other physiological processes [].
Relevance: U50488's structural similarity to Benzenamine, 3-methyl-4-(1-pyrrolidinyl)-, monohydrochloride, particularly the presence of a pyrrolidinyl group attached to a cyclohexyl ring, suggests a potential for overlapping pharmacological profiles. Investigating their shared and distinct activities could provide valuable insights into their respective mechanisms of action [].
Compound Description: CI977 functions as a selective kappa-opioid receptor agonist and is recognized for its analgesic effects []. It serves as a valuable pharmacological tool for investigating the role of kappa-opioid receptors in pain modulation and other physiological functions [].
Relevance: Although structurally different from Benzenamine, 3-methyl-4-(1-pyrrolidinyl)-, monohydrochloride, CI977's function as a kappa-opioid receptor agonist highlights the potential for shared pharmacological activities between these compounds. Exploring the similarities and differences in their binding affinities and downstream signaling could offer insights into their respective mechanisms of action and therapeutic potential [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.